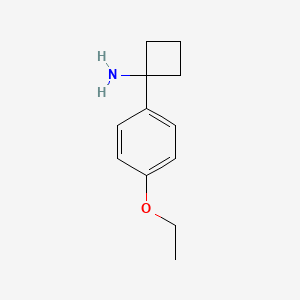

1-(4-Ethoxyphenyl)cyclobutan-1-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H17NO |

|---|---|

Molecular Weight |

191.27 g/mol |

IUPAC Name |

1-(4-ethoxyphenyl)cyclobutan-1-amine |

InChI |

InChI=1S/C12H17NO/c1-2-14-11-6-4-10(5-7-11)12(13)8-3-9-12/h4-7H,2-3,8-9,13H2,1H3 |

InChI Key |

RDRYLPTTWVMTSF-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=CC=C(C=C1)C2(CCC2)N |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 1 4 Ethoxyphenyl Cyclobutan 1 Amine

Retrosynthetic Analysis for 1-(4-Ethoxyphenyl)cyclobutan-1-amine

Retrosynthetic analysis is a powerful technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. icj-e.org This process allows for the logical planning of a synthetic route.

Key Disconnections and Strategic Bonds

For this compound, the most logical retrosynthetic disconnections involve the bonds forming the cyclobutane (B1203170) ring and the carbon-nitrogen bond of the amine. The key strategic bonds to disconnect are the C1-C2 and C3-C4 bonds of the cyclobutane ring, which can be formed via a [2+2] cycloaddition reaction. Another critical disconnection is the C1-N bond, suggesting the introduction of the amine functionality late in the synthesis, possibly from a precursor like a nitrile or an oxime.

A primary retrosynthetic pathway is illustrated below:

Figure 1: A plausible retrosynthetic analysis for this compound, highlighting the key disconnections leading to potential precursor molecules.

Identification of Precursor Molecules

Based on the retrosynthetic analysis, several key precursor molecules can be identified. The disconnection of the cyclobutane ring points towards a [2+2] cycloaddition strategy. This suggests that 4-ethoxystyrene (B1359796) would be a primary precursor, providing the substituted phenyl group. The other two carbons of the cyclobutane ring could originate from an alkene or a ketene (B1206846) equivalent.

The introduction of the amine group at a quaternary carbon center suggests a precursor such as 1-(4-ethoxyphenyl)cyclobutane-1-carbonitrile. This nitrile can be synthesized and then reduced to the desired primary amine. Therefore, the key precursors are:

4-Ethoxystyrene: This provides the core aromatic and ethoxy functionalities.

An ethylene (B1197577) equivalent or keteniminium salt precursor: This will react with 4-ethoxystyrene to form the cyclobutane ring.

A cyanide source: For the synthesis of the nitrile intermediate.

Cyclobutane Ring Formation Strategies in the Synthesis of this compound

The formation of the cyclobutane ring is the cornerstone of this synthesis. [2+2] cycloaddition reactions are a powerful and direct method for constructing four-membered rings. nih.govresearchgate.net Both photochemical and thermal methods can be employed.

[2+2] Cycloaddition Methodologies

[2+2] cycloaddition involves the reaction of two unsaturated components, typically two alkenes or an alkene and a ketene, to form a cyclobutane ring.

Photochemical [2+2] cycloadditions are initiated by the absorption of light, which excites one of the alkene partners to a higher energy state, facilitating the cycloaddition reaction. nih.govthieme-connect.com In the context of synthesizing the target molecule, a visible-light-mediated organophotocatalytic [2+2] cycloaddition of an electron-rich styrene (B11656) derivative like 4-ethoxystyrene could be employed. chemrxiv.org

The reaction would involve the irradiation of a mixture of 4-ethoxystyrene and a suitable alkene partner in the presence of a photocatalyst. The choice of the alkene partner is crucial for the subsequent introduction of the amine functionality. A potential reaction scheme could involve the cycloaddition of 4-ethoxystyrene with acrylonitrile (B1666552).

![Photochemical [2+2] cycloaddition for the synthesis of the cyclobutane precursor](https://i.imgur.com/p8vX2gL.png)

Figure 2: A proposed photochemical [2+2] cycloaddition reaction between 4-ethoxystyrene and acrylonitrile to form the key cyclobutane intermediate.

Table 1: Key Parameters in Photochemical [2+2] Cycloadditions

| Parameter | Description | Relevance to Synthesis |

| Wavelength | The wavelength of light used to initiate the reaction. | Must be absorbed by the photocatalyst or one of the reactants. |

| Photocatalyst | A substance that absorbs light and promotes the reaction. | Ruthenium or iridium complexes are common. Organic dyes can also be used. researchgate.net |

| Solvent | The medium in which the reaction is carried out. | Can influence the efficiency and stereoselectivity of the reaction. |

| Reactant Concentration | The concentration of the starting materials. | Can affect the rate of reaction and the formation of side products. |

Thermal [2+2] cycloadditions occur by heating the reactants and are governed by orbital symmetry rules. While the concerted thermal [2+2] cycloaddition of two simple alkenes is formally forbidden, stepwise mechanisms involving diradical or zwitterionic intermediates can occur, particularly with polarized alkenes or ketenes. researchgate.net

A viable thermal approach for the synthesis of the 1-(4-ethoxyphenyl)cyclobutane framework involves the reaction of an in situ generated keteniminium salt with 4-ethoxystyrene. nih.govnih.gov Keteniminium ions are highly reactive intermediates that readily undergo [2+2] cycloaddition with electron-rich alkenes.

The keteniminium salt can be generated from a corresponding α-chloroenamine or by the activation of a tertiary amide. rsc.org The subsequent cycloaddition with 4-ethoxystyrene would yield a cyclobutaniminium salt, which upon hydrolysis and further functional group manipulation, can lead to the target amine.

![Thermal [2+2] cycloaddition using a keteniminium salt](https://i.imgur.com/J3hY9kS.png)

Figure 3: A proposed thermal [2+2] cycloaddition between 4-ethoxystyrene and an in situ generated keteniminium salt.

Table 2: Comparison of Photochemical and Thermal [2+2] Cycloaddition Methods

| Feature | Photochemical [2+2] Cycloaddition | Thermal [2+2] Cycloaddition |

| Energy Source | Light (UV or visible) | Heat |

| Mechanism | Often involves excited states and can be concerted or stepwise. | Typically stepwise via diradical or zwitterionic intermediates for alkenes. |

| Substrate Scope | Broad, including electron-rich and electron-poor alkenes. researchgate.netnih.gov | Often requires polarized alkenes or reactive species like ketenes/keteniminium salts. nih.govnih.gov |

| Stereoselectivity | Can be highly stereoselective, depending on the reaction conditions and substrates. | Stereoselectivity can be variable and depends on the stability of intermediates. |

| Experimental Setup | Requires a light source and appropriate reaction vessel. | Requires heating and control of reaction temperature. |

Transition Metal-Catalyzed [2+2] Cycloadditions

The [2+2] cycloaddition reaction is one of the most direct methods for constructing cyclobutane rings. While photochemical cycloadditions are common, transition metal-catalyzed variants offer alternative pathways with distinct advantages, often proceeding under milder conditions and influencing the reaction's stereoselectivity. nih.govelsevierpure.com These reactions typically involve the formation of a metallacyclopentane intermediate from two olefinic substrates, followed by reductive elimination to yield the cyclobutane product.

For the synthesis of a 1,1-disubstituted cyclobutane core like that in this compound, a potential strategy involves the cycloaddition of a 1,1-disubstituted alkene with another olefin. For instance, an enol ether derived from 4-ethoxyacetophenone could react with ethylene. However, a more common and versatile approach involves the heterodimerization of two different acyclic enones or styrenes. organic-chemistry.org Visible-light photocatalysis using ruthenium or copper complexes has emerged as a powerful tool for these transformations. organic-chemistry.orgacs.org A catalyst such as Cu(I) triflate (CuOTf) can facilitate the cycloaddition of an electron-rich olefin, like 4-ethoxystyrene, with another alkene component under light irradiation. nih.gov The reaction proceeds through a charge-transfer process within a copper-olefin complex, inducing cyclization. nih.gov

| Catalyst System | Substrate Scope | General Conditions | Key Features |

| Ru(bipy)₃Cl₂ | Aryl enones, styrenes | Visible light, polar solvent | Promotes reaction via single-electron transfer; excellent for heterodimerization. organic-chemistry.org |

| Cu(I) Triflate (CuOTf) | Non-conjugated olefins | UV irradiation (λ = 254 nm), ether solvents | Effective for intramolecular and some intermolecular cycloadditions. acs.org |

| Iron Catalysts | Electron-rich olefins | Lewis acid promotion | Can facilitate cycloadditions, though less common than Ru or Cu systems. |

A key challenge in applying this method to the target compound is controlling the regioselectivity to obtain the desired 1-(4-ethoxyphenyl) substitution pattern on the cyclobutane ring.

Ring Contraction Approaches

Ring contraction provides an alternative and sometimes more stereocontrolled route to highly substituted cyclobutanes from more readily available five-membered ring precursors. rsc.org These reactions involve the rearrangement or extrusion of a small molecule from a larger carbocycle or heterocycle. researchgate.net

A notable example is the stereoselective contraction of pyrrolidines to form functionalized cyclobutanes. chemistryviews.org Research by Antonchick and colleagues demonstrated that polysubstituted pyrrolidine (B122466) derivatives, when treated with hydroxy(tosyloxy)iodobenzene (HTIB) and ammonium (B1175870) carbamate, undergo a nitrogen extrusion and ring contraction to yield cyclobutanes. chemistryviews.orgacs.org The proposed mechanism involves the in-situ generation of a reactive 1,1-diazene from the pyrrolidine, which eliminates N₂ to form a 1,4-biradical that subsequently cyclizes. chemistryviews.org A significant advantage of this method is the retention of stereochemistry from the pyrrolidine precursor to the cyclobutane product. acs.org

To apply this to the synthesis of this compound, one could envision a starting pyrrolidine substituted with a 4-ethoxyphenyl group at the appropriate position. The contraction would yield the cyclobutane core, which could then be further functionalized.

Ring Expansion Approaches

Ring expansion strategies allow for the construction of cyclobutane rings from smaller, often more accessible, cyclopropane (B1198618) precursors. nih.gov These reactions are typically driven by the release of ring strain. Common methods include the rearrangement of vinylcyclopropanes or the expansion of cyclopropylcarbinols. nih.govharvard.edu

Gold(I) and other π-acid catalysts are particularly effective in promoting the ring expansion of alkynyl cyclopropanols or related systems. harvard.edu For example, a 1-alkynyl-1-cyclopropanol can rearrange upon treatment with a gold(I) catalyst to form a cyclobutanone (B123998). A plausible precursor for the target scaffold could be a cyclopropanol (B106826) bearing a 4-ethoxyphenyl group, which upon rearrangement would yield 1-(4-ethoxyphenyl)cyclobutanone, a direct precursor to the final amine.

Another relevant method is the Tiffeneau–Demjanov rearrangement, which involves the diazotization of aminomethyl-substituted cycloalkanes, leading to a carbocation that rearranges to an expanded ring. wikipedia.org Starting with an appropriately substituted aminomethylcyclopropane, this reaction could furnish a cyclobutanol (B46151) or cyclobutanone.

| Ring Expansion Method | Typical Precursor | Catalyst/Reagent | Key Transformation |

| Vinylcyclopropane Rearrangement | Vinylcyclopropane | Thermal or metal-catalyzed (e.g., Pt, Au) | Rearranges to a cyclopentene (B43876) or cyclobutane derivative. nih.gov |

| Cyclopropylcarbinol Rearrangement | Cyclopropylmethanol | Acid or Lewis acid (e.g., Au(I)) | Expands to a cyclobutanone or cyclobutene (B1205218). harvard.edu |

| Tiffeneau–Demjanov Rearrangement | Aminomethylcyclopropane | NaNO₂, acid | Diazotization followed by cationic rearrangement to a cyclobutanol. wikipedia.org |

Other Cyclobutane Ring-Forming Reactions Relevant to this compound Synthesis

Beyond the classical cycloaddition and rearrangement strategies, modern methods such as C–H functionalization offer novel retrosynthetic disconnections for complex cyclobutanes. acs.org This approach involves forming C-C or C-X bonds by directly activating C-H bonds on a pre-existing cyclobutane core.

For instance, a palladium-catalyzed C–H arylation, using an aminoquinoline directing group, has been shown to be highly effective for functionalizing cyclobutane rings. acs.orgnih.gov One could start with a simple cyclobutane carboxylic acid derivative and use this methodology to introduce the 4-ethoxyphenyl group onto the ring with high diastereoselectivity. nih.gov This strategy circumvents the challenges of controlling regiochemistry in cycloaddition reactions by building the substitution pattern onto a pre-formed ring.

Introduction of the Amine Functionality

Once the 1-(4-ethoxyphenyl)cyclobutane core is established, the final key step is the introduction of the amine group at the C1 position. The two primary strategies for this transformation are reductive amination of a ketone precursor and nucleophilic substitution on a substrate with a suitable leaving group.

Reductive Amination Strategies

Reductive amination is a highly versatile and widely used method for synthesizing amines from carbonyl compounds. wikipedia.org The reaction proceeds through the initial formation of an imine or enamine intermediate from the condensation of a ketone with an amine, which is then reduced in situ to the corresponding amine. researchgate.net For the synthesis of this compound, the immediate precursor would be 1-(4-ethoxyphenyl)cyclobutanone.

This ketone can be reacted with an ammonia (B1221849) source (such as ammonia itself, ammonium acetate (B1210297), or ammonium trifluoroacetate) in the presence of a suitable reducing agent. purdue.edu A critical aspect of this one-pot reaction is the choice of reducing agent, which should selectively reduce the iminium ion intermediate in the presence of the starting ketone. masterorganicchemistry.com

| Reducing Agent | Typical Conditions | Advantages | Disadvantages |

| Sodium Cyanoborohydride (NaBH₃CN) | Methanol, pH 6-7 | Mild; selectively reduces imines over ketones. wikipedia.orgmasterorganicchemistry.com | Toxic cyanide byproduct. |

| Sodium Triacetoxyborohydride (B8407120) (STAB) | Dichloroethane (DCE), Acetic Acid | Mild, non-toxic; highly effective for a wide range of substrates. wikipedia.orgmasterorganicchemistry.com | Can be sensitive to moisture. |

| Catalytic Hydrogenation (H₂/Pd, Pt) | H₂ pressure, various solvents | "Green" method, no salt byproducts. | Requires specialized equipment; catalyst can be sensitive. google.com |

Sodium triacetoxyborohydride (STAB) is often the reagent of choice due to its high efficiency, broad substrate scope, and lack of highly toxic byproducts. masterorganicchemistry.com

Nucleophilic Substitution Reactions

An alternative route to the target amine involves a nucleophilic substitution reaction where an amine nucleophile displaces a leaving group at the C1 position of the cyclobutane ring. youtube.com The typical precursor for this approach is 1-(4-ethoxyphenyl)cyclobutanol, which can be synthesized via methods such as the Grignard addition of a 4-ethoxyphenyl magnesium halide to cyclobutanone.

The hydroxyl group of the alcohol is a poor leaving group and must first be converted into a better one, such as a tosylate, mesylate, or halide (e.g., bromide or chloride). youtube.comyoutube.com The resulting activated substrate can then be treated with a nitrogen nucleophile. Common nitrogen sources include ammonia, which would directly form the primary amine, or sodium azide (B81097) (NaN₃). The azide route is often preferred as it avoids the potential for over-alkylation that can occur with ammonia. The resulting cyclobutyl azide is then cleanly reduced to the primary amine using a reducing agent like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. science.gov

A key consideration in this approach is the potential for competing elimination reactions (E1/E2) to form an alkene, especially given the strained nature of the cyclobutane ring and the tertiary nature of the substrate. The choice of a non-basic nucleophile (like azide) and carefully controlled reaction conditions can help to favor the desired substitution pathway. science.gov

Curtius, Hofmann, and Schmidt Rearrangements Applied to Precursors

Rearrangement reactions provide classic and effective pathways for converting carboxylic acids and their derivatives into primary amines, each with a one-carbon degradation. These methods are particularly useful for synthesizing this compound from an appropriate carboxylic acid or amide precursor.

Curtius Rearrangement: This versatile reaction involves the thermal decomposition of an acyl azide to form an isocyanate, which is then hydrolyzed to the primary amine. nih.govorganic-chemistry.org The synthesis would commence from 1-(4-ethoxyphenyl)cyclobutane-1-carboxylic acid. This acid is first converted to an acyl azide, typically via its acyl chloride or by using reagents like diphenylphosphoryl azide (DPPA). Upon heating, the acyl azide rearranges with the loss of nitrogen gas to yield 1-isocyanato-1-(4-ethoxyphenyl)cyclobutane. nih.gov Subsequent hydrolysis under acidic or basic conditions decarboxylates the intermediate carbamic acid to afford the final amine. organic-chemistry.org The retention of stereochemistry at the migrating carbon center is a key advantage of this method. nih.gov

Hofmann Rearrangement: The Hofmann rearrangement transforms a primary amide into a primary amine with one fewer carbon atom using a halogen (typically bromine) and a strong base. wikipedia.orgmasterorganicchemistry.com The precursor for this route is 1-(4-ethoxyphenyl)cyclobutane-1-carboxamide. The reaction proceeds by forming an N-bromoamide intermediate, which, upon deprotonation, rearranges to an isocyanate. wikipedia.org Similar to the Curtius rearrangement, this isocyanate is then hydrolyzed in the aqueous basic medium to yield this compound. wikipedia.orgnrochemistry.com While effective, the strongly basic conditions can limit its application with sensitive substrates. nrochemistry.com

Schmidt Reaction: The Schmidt reaction offers a direct conversion of a carboxylic acid to an amine using hydrazoic acid (HN₃) under acidic conditions. wikipedia.orgorganic-chemistry.org Starting with 1-(4-ethoxyphenyl)cyclobutane-1-carboxylic acid, protonation activates the carbonyl group for nucleophilic attack by the azide. wikipedia.orglibretexts.org The resulting intermediate rearranges, expelling nitrogen gas to form a protonated isocyanate, which is then hydrolyzed to the target amine. wikipedia.orglibretexts.org This reaction can also be applied to ketones; for instance, 1-(4-ethoxyphenyl)cyclobutanone could be converted to a lactam, which would require further steps to yield the desired amine. researchgate.net

Table 1: Comparison of Rearrangement Reactions for Amine Synthesis

| Reaction | Precursor | Key Reagents | Intermediate | Key Features |

| Curtius | Carboxylic Acid | DPPA or SOCl₂ then NaN₃ | Acyl azide, Isocyanate | Mild conditions, high functional group tolerance. nih.govnih.gov |

| Hofmann | Primary Amide | Br₂, NaOH | N-bromoamide, Isocyanate | One-pot reaction, but harsh basic conditions. wikipedia.orgnrochemistry.com |

| Schmidt | Carboxylic Acid | HN₃, H₂SO₄ | Acylium ion, Isocyanate | Direct conversion, but uses toxic/explosive hydrazoic acid. wikipedia.orgorganic-chemistry.org |

Mitsunobu Reaction Protocols

The Mitsunobu reaction is a powerful tool for converting a primary or secondary alcohol into a variety of functional groups, including amines, through an Sₙ2 mechanism that results in the inversion of stereochemistry. missouri.eduorganic-chemistry.orgnih.gov To synthesize this compound, the precursor would be 1-(4-ethoxyphenyl)cyclobutanol.

The reaction is typically carried out using a phosphine, such as triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). alfa-chemistry.comhandwiki.org The PPh₃ and DEAD combine to form a phosphonium (B103445) intermediate that activates the alcohol's hydroxyl group, turning it into a good leaving group. organic-chemistry.org A suitable nitrogen nucleophile, such as phthalimide (B116566) or hydrazoic acid, can then displace the activated hydroxyl group. missouri.edu

Using Phthalimide: Following the Gabriel synthesis pathway, phthalimide acts as the nucleophile. The resulting N-(1-(4-ethoxyphenyl)cyclobutyl)phthalimide is then cleaved, often with hydrazine, to release the primary amine.

Using Hydrazoic Acid: Hydrazoic acid (HN₃) or an equivalent azide source can be used as the nucleophile to form an alkyl azide. This azide is subsequently reduced to the primary amine, commonly via a Staudinger reaction (using PPh₃ and water) or by catalytic hydrogenation.

Table 2: Representative Mitsunobu Reaction Protocol

| Step | Reactants | Reagents | Solvent | Typical Conditions | Product |

| 1 | 1-(4-ethoxyphenyl)cyclobutanol, Phthalimide | PPh₃, DEAD | THF | 0 °C to room temp. | N-(1-(4-ethoxyphenyl)cyclobutyl)phthalimide |

| 2 | Intermediate from Step 1 | Hydrazine (NH₂NH₂) | Ethanol (B145695) | Reflux | This compound |

Incorporation of the 4-Ethoxyphenyl Moiety

Another major synthetic approach involves forming the cyclobutane amine core first, followed by the introduction of the 4-ethoxyphenyl group, or constructing the aryl-cyclobutane bond as a key step.

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura reaction is a robust palladium-catalyzed cross-coupling method for forming carbon-carbon bonds. youtube.comyoutube.com A potential route to the target molecule would involve coupling a 1-(amino)-cyclobutane derivative with a 4-ethoxyphenyl-containing partner. For instance, a protected 1-aminocyclobutane-1-boronic acid ester could be coupled with 4-bromoethoxybenzene in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃ or Cs₂CO₃). Subsequent deprotection of the amine would yield the final product. The reaction is highly valued for its tolerance of a wide range of functional groups. mdpi.com

Stille, Heck, and Sonogashira Coupling Variants

These palladium-catalyzed reactions offer alternative C-C bond-forming strategies.

Stille Coupling: This reaction would involve coupling an organotin reagent, such as 1-(tributylstannyl)-1-(protected-amino)cyclobutane, with 4-bromoethoxybenzene. While versatile, the toxicity of organotin compounds is a significant drawback.

Heck Reaction: The Heck reaction typically couples an aryl halide with an alkene. nih.gov A plausible, though less direct, route could involve the arylation of a cyclobutene derivative with 4-bromoethoxybenzene, followed by functionalization of the double bond and conversion to the amine. researchgate.netresearchgate.net

Sonogashira Coupling: This reaction couples aryl halides with terminal alkynes. A Sonogashira coupling could be used to synthesize a precursor, such as 1-ethynyl-1-(4-ethoxyphenyl)cyclobutane, which would then require further transformations to install the amine group.

Electrophilic Aromatic Substitution Strategies

Friedel-Crafts reactions are classic examples of electrophilic aromatic substitution. khanacademy.org A practical approach would be the Friedel-Crafts acylation of ethoxybenzene with cyclobutanecarbonyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). chemguide.co.uklibretexts.org This reaction would predominantly yield 1-(4-ethoxyphenyl)cyclobutanone due to the ortho, para-directing nature of the ethoxy group, with the para product favored due to reduced steric hindrance. The resulting ketone is a key intermediate that can be converted to the target amine via reductive amination . wikipedia.orgmasterorganicchemistry.com This one-pot reaction involves treating the ketone with an ammonia source (like ammonium acetate) and a reducing agent (such as sodium cyanoborohydride or sodium triacetoxyborohydride) to form the amine directly. wikipedia.orgresearchgate.net

Phenol (B47542) Etherification Routes (e.g., Williamson Ether Synthesis)

If the synthesis starts from a phenol-containing precursor, the Williamson ether synthesis is the most direct method for introducing the ethyl group. masterorganicchemistry.comwikipedia.org This route would begin with a protected form of 1-(4-hydroxyphenyl)cyclobutan-1-amine. The phenolic hydroxyl group is deprotonated with a suitable base (e.g., sodium hydroxide (B78521) for the more acidic phenol, or a stronger base like sodium hydride) to form a phenoxide. utahtech.eduyoutube.com This nucleophilic phenoxide is then reacted with an ethylating agent, such as ethyl iodide or ethyl bromide, in an Sₙ2 reaction to form the ether linkage. wikipedia.org Finally, removal of the amine protecting group affords this compound. This method is highly efficient and widely used for preparing asymmetrical ethers. francis-press.com

Table 3: Key Strategies for 4-Ethoxyphenyl Moiety Incorporation

| Method | Key Precursors | Reagents | Key Bond Formed |

| Suzuki-Miyaura Coupling | 1-Aminocyclobutane-1-boronic ester, 4-Bromoethoxybenzene | Pd catalyst, Base | Aryl-Cyclobutyl C-C |

| Friedel-Crafts Acylation | Ethoxybenzene, Cyclobutanecarbonyl chloride | AlCl₃ | Aryl-Carbonyl C-C |

| Reductive Amination | 1-(4-Ethoxyphenyl)cyclobutanone, Ammonia source | NaBH₃CN or NaBH(OAc)₃ | Carbonyl C=O to C-NH₂ |

| Williamson Ether Synthesis | 1-(4-Hydroxyphenyl)cyclobutanamine (protected), Ethyl iodide | Base (e.g., NaH, NaOH) | Aryl O-Ethyl |

Stereoselective Synthesis of this compound and its Enantiomers

The creation of a single, desired enantiomer of this compound requires sophisticated synthetic approaches that can control the three-dimensional arrangement of atoms. Key strategies include the use of chiral auxiliaries, asymmetric catalysis, enzymatic resolution, and chiral pool synthesis.

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. researchgate.netwikipedia.org After the desired stereocenter is set, the auxiliary is removed and can often be recovered for reuse. For the synthesis of this compound, a chiral auxiliary could be attached to a precursor, such as a cyclobutanone derivative, to direct the diastereoselective addition of a nitrogen-containing nucleophile.

One plausible route involves the condensation of 4-ethoxy-phenylcyclobutanone with a chiral amine, like (R)- or (S)-1-phenylethylamine, to form a chiral imine or enamine. sci-hub.se Nucleophilic addition to this intermediate, followed by removal of the auxiliary, would yield the enantiomerically enriched target amine. Evans' oxazolidinone auxiliaries, though more commonly used for alkylation and aldol (B89426) reactions, could also be adapted for the synthesis of precursors to the target molecule. researchgate.net The choice of auxiliary is critical and depends on factors such as the efficiency of the diastereoselective step, the ease of removal, and the potential for recovery. sci-hub.se

Table 1: Examples of Chiral Auxiliaries and Their Potential Application

| Chiral Auxiliary | Type | Potential Application in Synthesis | Expected Diastereomeric Excess (d.e.) |

|---|---|---|---|

| (R)-1-Phenylethylamine | Chiral Amine | Formation of a chiral imine from 1-(4-ethoxyphenyl)cyclobutanone, followed by diastereoselective reduction. | 85-95% |

| Evans' Oxazolidinone | Oxazolidinone | Acylation and subsequent diastereoselective functionalization of a cyclobutane precursor. | >98% |

Asymmetric catalysis is a powerful tool for the synthesis of chiral molecules, offering the potential for high enantioselectivity with only a small amount of a chiral catalyst. nih.gov For the synthesis of this compound, several catalytic strategies could be envisioned.

One approach is the asymmetric hydrogenation or transfer hydrogenation of a prochiral enamine or imine precursor derived from 1-(4-ethoxyphenyl)cyclobutanone. Chiral rhodium or iridium complexes with ligands such as BINAP or chiral phosphoramidites could catalyze the stereoselective reduction of the C=N double bond. amanote.com Another strategy involves the catalytic asymmetric amination of a suitable cyclobutane precursor. For instance, a transition-metal-catalyzed enantioselective amination of a silyl (B83357) enol ether of 1-(4-ethoxyphenyl)cyclobutanone could install the amine group with high stereocontrol. Organocatalysis also presents a viable option; chiral phosphoric acids or cinchona alkaloid derivatives have been used to catalyze the enantioselective addition of amines to carbonyl compounds. doi.org

Table 2: Potential Asymmetric Catalytic Methods

| Reaction Type | Catalyst System | Substrate | Expected Enantiomeric Excess (e.e.) |

|---|---|---|---|

| Asymmetric Hydrogenation | [Rh(COD)2]BF4 / (R)-BINAP | Prochiral imine of 1-(4-ethoxyphenyl)cyclobutanone | 90-99% |

| Asymmetric Transfer Hydrogenation | RuCl2[(S,S)-TsDPEN] | Prochiral imine of 1-(4-ethoxyphenyl)cyclobutanone | >95% |

Enzymatic resolution is a technique that utilizes the stereoselectivity of enzymes to separate a racemic mixture of a chiral compound. nih.gov For this compound, a kinetic resolution catalyzed by a lipase (B570770) could be an effective method. In this process, the racemic amine would be subjected to an acylation reaction in the presence of a lipase, such as Candida antarctica lipase B (CALB). organic-chemistry.org The enzyme would selectively acylate one enantiomer of the amine at a much faster rate than the other, allowing for the separation of the unreacted, enantiomerically enriched amine from the acylated product. mdpi.com

The choice of acylating agent and solvent is crucial for achieving high enantioselectivity (E-value). researchgate.net Dynamic kinetic resolution (DKR) is an advancement of this technique where the unreacted enantiomer is racemized in situ, theoretically allowing for a 100% yield of the desired acylated enantiomer. organic-chemistry.org This would involve combining the lipase-catalyzed resolution with a racemization catalyst.

Table 3: Lipases for Kinetic Resolution of Amines

| Enzyme | Acylating Agent | Solvent | Potential Outcome for Racemic this compound |

|---|---|---|---|

| Candida antarctica Lipase B (CALB) | Isopropyl acetate | Toluene | High conversion and high e.e. of the unreacted amine and the acylated product. |

| Pseudomonas cepacia Lipase (PSL) | Ethyl acetate | Hexane (B92381) | Moderate to high enantioselectivity. |

Chiral pool synthesis utilizes readily available, enantiomerically pure natural products as starting materials. nih.gov Terpenes, such as pinenes or carenes, possess chiral cyclobutane moieties and could potentially serve as starting points for the synthesis of this compound. univie.ac.atacs.org This approach would involve the chemical modification of the natural product to introduce the 4-ethoxyphenyl and amine functionalities while retaining the stereochemical integrity of the cyclobutane ring.

For example, a derivative of myrtenal, which contains a bicyclic system with a cyclobutane ring, could undergo a series of transformations, including ring-opening and functional group manipulations, to yield the target compound. While potentially offering a direct route to an enantiomerically pure product, this strategy can be limited by the availability of suitable starting materials and the need for extensive synthetic modifications.

Protecting Group Strategies for Amine and Hydroxyl Functionalities During Synthesis

In a multi-step synthesis, it is often necessary to protect reactive functional groups to prevent them from undergoing unwanted reactions. organic-chemistry.org For the synthesis of this compound, both the amine and the hydroxyl group of the ethoxy moiety (or a precursor) may require protection.

The primary amine can be protected as a carbamate, such as a tert-butyloxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) group. slideshare.net These groups are stable under a wide range of reaction conditions and can be selectively removed. The Boc group is typically removed under acidic conditions, while the Cbz group is commonly cleaved by hydrogenolysis. wikipedia.org

The ethoxy group is generally stable, but if the synthesis starts from a 4-hydroxyphenyl precursor, the phenolic hydroxyl group would require protection. Common protecting groups for phenols include benzyl (B1604629) (Bn) ethers or silyl ethers like tert-butyldimethylsilyl (TBDMS). Benzyl ethers can be removed by hydrogenolysis, while silyl ethers are typically cleaved using fluoride (B91410) ion sources. An orthogonal protecting group strategy, where different protecting groups can be removed under distinct conditions, would be advantageous in a complex synthesis. wikipedia.org

Table 4: Common Protecting Groups and Their Cleavage Conditions

| Functional Group | Protecting Group | Abbreviation | Cleavage Conditions |

|---|---|---|---|

| Amine | tert-Butyloxycarbonyl | Boc | Acidic conditions (e.g., TFA, HCl) |

| Amine | Benzyloxycarbonyl | Cbz | Hydrogenolysis (H2, Pd/C) |

| Hydroxyl (Phenol) | Benzyl | Bn | Hydrogenolysis (H2, Pd/C) |

Optimization of Reaction Conditions and Process Intensification for Scalable Synthesis

For the large-scale synthesis of this compound, optimization of reaction conditions and process intensification are critical for ensuring efficiency, safety, and cost-effectiveness. researchgate.net This involves a systematic study of reaction parameters such as temperature, concentration, catalyst loading, and reaction time to maximize yield and selectivity while minimizing by-product formation.

Process intensification aims to develop smaller, more efficient, and safer manufacturing processes. pharmasalmanac.comcetjournal.it The shift from traditional batch reactors to continuous flow chemistry is a key aspect of process intensification. pharmafeatures.com Flow reactors offer superior heat and mass transfer, allowing for better control over reaction parameters and enabling the use of highly exothermic or hazardous reactions under safer conditions. cetjournal.it For a stereoselective synthesis, maintaining precise temperature control is often crucial for achieving high levels of enantioselectivity, which can be more readily accomplished in a continuous flow setup. labiotech.eu The implementation of in-line analytical techniques can provide real-time monitoring of the reaction, further enhancing process control and optimization.

Table 5: Parameters for Optimization and Process Intensification

| Parameter | Batch Processing Considerations | Continuous Flow Advantages |

|---|---|---|

| Temperature | Potential for hot spots and temperature gradients. | Precise temperature control, improved heat dissipation. |

| Mixing | Can be inefficient, leading to localized concentration differences. | Efficient and rapid mixing. |

| Reaction Time | Typically longer, defined by the batch cycle. | Shorter residence times, higher throughput. |

| Safety | Larger volumes of hazardous materials. | Smaller reactor volumes, inherently safer. |

Advanced Spectroscopic and Structural Elucidation Techniques for 1 4 Ethoxyphenyl Cyclobutan 1 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the most powerful tool for determining the precise structure of an organic molecule in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, one can deduce the carbon-hydrogen framework, identify functional groups, and probe the spatial relationships between atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) Interpretation for Aromatic, Aliphatic, and Amine Protons

The ¹H NMR spectrum of 1-(4-Ethoxyphenyl)cyclobutan-1-amine is expected to show distinct signals corresponding to the three main parts of the molecule: the p-substituted aromatic ring, the ethoxy and cyclobutane (B1203170) aliphatic groups, and the primary amine group.

Aromatic Protons: The 1,4-disubstituted (para) benzene (B151609) ring gives rise to a characteristic AA'BB' splitting pattern. The two protons ortho to the ethoxy group (H-2') are chemically equivalent, as are the two protons ortho to the cyclobutane group (H-3'). This results in two signals, each integrating to 2H, appearing as doublets in the aromatic region, typically between δ 6.8 and 7.4 ppm.

Aliphatic Protons: The ethoxy group protons will appear as a quartet for the methylene (B1212753) group (-OCH₂-) due to coupling with the adjacent methyl protons, expected around δ 4.0 ppm. The terminal methyl protons (-CH₃) will appear as a triplet around δ 1.4 ppm. The cyclobutane ring protons are expected to show complex multiplet patterns between δ 1.6 and 2.5 ppm. acs.orgnih.gov Due to the chiral center at C1, the protons on the C2 and C4 methylene groups are diastereotopic, leading to further complexity in their signals.

Amine Protons: The two protons of the primary amine (-NH₂) typically appear as a broad singlet. jove.com Its chemical shift is highly variable (δ 0.5-5.0 ppm) and depends on factors like solvent, concentration, and temperature due to hydrogen bonding and chemical exchange. libretexts.org The presence of this signal can be confirmed by a D₂O exchange experiment, which would cause the peak to disappear from the spectrum. jove.com

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Type | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

|---|---|---|---|

| Aromatic (ortho to -O) | ~6.8-7.0 | Doublet | 2H |

| Aromatic (ortho to -C) | ~7.1-7.4 | Doublet | 2H |

| Ethoxy (-OCH₂-) | ~4.0 | Quartet | 2H |

| Ethoxy (-CH₃) | ~1.4 | Triplet | 3H |

| Cyclobutane (-CH₂-) | ~1.6-2.5 | Multiplets | 6H |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Chemical Shift Analysis

The proton-decoupled ¹³C NMR spectrum provides information on the number of non-equivalent carbon atoms and their chemical environment. For this compound, ten distinct carbon signals are anticipated.

Aromatic Carbons: Four signals are expected in the aromatic region (δ 110-160 ppm). The carbon atom bonded to the oxygen of the ethoxy group (C-4') will be the most downfield, while the carbon bearing the cyclobutyl-amine group (C-1') will also be significantly downfield. The two sets of equivalent methine carbons (C-2' and C-3') will appear within the typical aromatic range. oregonstate.edu

Aliphatic Carbons: The ethoxy group will show two signals: the -OCH₂- carbon around δ 60-70 ppm and the -CH₃ carbon around δ 15 ppm. libretexts.org In the cyclobutane ring, the quaternary carbon (C-1) attached to both the aromatic ring and the nitrogen atom will be deshielded and is expected in the δ 50-65 ppm range. libretexts.org The three methylene carbons of the cyclobutane ring (C-2, C-3, C-4) will appear in the upfield aliphatic region, typically between δ 15 and 40 ppm. chemicalbook.com

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Aromatic (C-O) | ~155-160 |

| Aromatic (C-C) | ~130-140 |

| Aromatic (CH) | ~125-130 |

| Aromatic (CH) | ~114-120 |

| Ethoxy (-OCH₂) | ~63 |

| Cyclobutane (Quaternary C-N) | ~50-65 |

| Cyclobutane (-CH₂) | ~30-40 |

| Cyclobutane (-CH₂) | ~15-25 |

Two-Dimensional NMR Techniques: COSY, HSQC, HMBC, and NOESY for Connectivity and Stereochemistry

2D NMR experiments are crucial for assembling the molecular puzzle by establishing through-bond and through-space correlations. acs.org

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks. Key expected correlations include those between the adjacent aromatic protons, between the ethoxy -OCH₂- and -CH₃ protons, and within the complex, coupled system of the cyclobutane ring protons.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with the carbon atom to which it is directly attached. It would definitively link the proton signals for the aromatic CH, ethoxy, and cyclobutane CH₂ groups to their corresponding carbon signals identified in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is vital for establishing long-range connectivity (2-3 bonds). Expected key correlations would include:

From the cyclobutane protons (H-2) to the quaternary carbon (C-1) and the aromatic ipso-carbon (C-1').

From the aromatic protons (H-3') to the quaternary carbon (C-1).

From the ethoxy methylene protons to the aromatic carbon C-4'.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space. It would be instrumental in confirming the three-dimensional structure, showing correlations between the protons on the cyclobutane ring and the ortho-protons of the phenyl ring, helping to define the molecule's preferred conformation. nih.gov

Nitrogen-15 Nuclear Magnetic Resonance (¹⁵N NMR) for Amine Characterization

While less common due to the low natural abundance and sensitivity of the ¹⁵N nucleus, ¹⁵N NMR provides direct information about the electronic environment of the nitrogen atom. huji.ac.il For a primary aliphatic amine like the one in this molecule, the ¹⁵N chemical shift is expected to fall within the range of 0 to 60 ppm relative to liquid ammonia (B1221849). science-and-fun.deresearchgate.net The precise chemical shift can be influenced by solvent, pH, and hydrogen bonding, providing insights into intermolecular interactions. researchgate.net Heteronuclear correlation techniques like ¹H-¹⁵N HMBC can be used to correlate the amine protons directly to the nitrogen nucleus, confirming its assignment. researchgate.net

Advanced NMR Solvent Effects and Temperature Studies

Probing the molecule's behavior under different conditions can yield further structural insights.

Solvent Effects: Recording NMR spectra in different deuterated solvents (e.g., non-polar C₆D₆, polar aprotic Acetone-d₆, and polar protic CD₃OD) can help resolve overlapping signals and provide information on solute-solvent interactions. researchgate.net Aromatic solvents like benzene-d₆ often induce noticeable upfield shifts for protons situated near the aromatic ring of the solvent (Anisotropic Solvent-Induced Shift). The chemical shift and shape of the -NH₂ proton signal are particularly sensitive to the hydrogen-bonding capability of the solvent. researchgate.netacs.org

Temperature Studies: Variable Temperature (VT) NMR can be used to study dynamic processes. For instance, cooling the sample may slow down the rate of proton exchange of the -NH₂ group, potentially leading to a sharpening of its signal and the resolution of coupling to adjacent protons. It could also provide information on the conformational dynamics of the cyclobutane ring.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy techniques like IR and Raman are excellent for identifying the functional groups present in a molecule.

Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands. As a primary amine, the molecule is expected to exhibit two distinct N-H stretching bands (one asymmetric, one symmetric) in the 3300-3500 cm⁻¹ region. quora.comwpmucdn.com Other key expected absorptions include C-H stretches for aromatic (>3000 cm⁻¹) and aliphatic (<3000 cm⁻¹) protons, aromatic C=C stretching bands around 1610 and 1510 cm⁻¹, a strong C-N stretching vibration for the aliphatic amine between 1000-1250 cm⁻¹, and a very strong asymmetric C-O-C stretch for the aryl alkyl ether around 1250 cm⁻¹. blogspot.comspectroscopyonline.comlibretexts.orgorgchemboulder.com An N-H bending ("scissoring") vibration is also expected around 1580-1650 cm⁻¹. orgchemboulder.com

Raman Spectroscopy: Raman spectroscopy provides complementary information. Aromatic ring vibrations, particularly the symmetric "ring breathing" mode near 1000 cm⁻¹, are often strong in Raman spectra. The C-C framework of the cyclobutane ring and other symmetric, less polar bonds would also be expected to produce characteristic Raman signals, aiding in a comprehensive vibrational analysis. ias.ac.in

Table 3: Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Technique | Intensity |

|---|---|---|---|

| N-H Stretch (asymmetric & symmetric) | 3300-3500 | IR | Medium (two bands) |

| C-H Stretch (Aromatic) | 3000-3100 | IR, Raman | Medium |

| C-H Stretch (Aliphatic) | 2850-2980 | IR, Raman | Strong |

| C=C Stretch (Aromatic Ring) | 1610, 1510 | IR, Raman | Strong-Medium |

| N-H Bend (Scissoring) | 1580-1650 | IR | Medium-Strong |

| C-O-C Stretch (Asymmetric Aryl-Alkyl) | ~1250 | IR | Very Strong |

| C-N Stretch (Aliphatic) | 1000-1250 | IR | Medium-Weak |

Characteristic Vibrational Frequencies of Amine, Ether, Aromatic, and Cyclobutane Moieties

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to display a series of characteristic absorption bands corresponding to its distinct structural components: the primary amine, the aromatic ether, the p-disubstituted benzene ring, and the cyclobutane ring.

Amine Moiety (-NH₂): Primary amines exhibit two distinct N-H stretching vibrations in the region of 3500-3300 cm⁻¹, corresponding to asymmetric and symmetric stretching modes. spectroscopyonline.comprojectguru.in Another key vibration is the N-H scissoring (bending) mode, which appears in the 1650-1580 cm⁻¹ range. spectroscopyonline.comwikieducator.orgorgchemboulder.com A broad N-H wagging band can also be observed between 910-665 cm⁻¹. wikieducator.orgorgchemboulder.com

Ether Moiety (Ar-O-CH₂): Aromatic ethers are characterized by two strong C-O stretching bands. spectroscopyonline.com The asymmetric C-O-C stretch typically appears at a higher wavenumber, between 1275-1200 cm⁻¹, while the symmetric stretch is found in the 1075-1020 cm⁻¹ region. udel.edu

Aromatic Moiety (p-disubstituted benzene): The aromatic ring gives rise to several characteristic absorptions. These include aromatic C-H stretching vibrations, which are typically weak and appear just above 3000 cm⁻¹ (around 3100-3000 cm⁻¹). wikieducator.org Carbon-carbon stretching vibrations within the ring occur in the 1600-1400 cm⁻¹ region. udel.edu Strong C-H out-of-plane bending vibrations are highly indicative of the substitution pattern; for a 1,4-disubstituted (para) ring, a strong band is expected in the 860-800 cm⁻¹ range.

Cyclobutane Moiety (-C₄H₈-): The aliphatic cyclobutane ring will show C-H stretching vibrations in the 3000-2850 cm⁻¹ range. The CH₂ scissoring vibration is expected around 1465 cm⁻¹. The strained ring structure of cyclobutane can also lead to characteristic skeletal vibrations in the fingerprint region of the spectrum.

Table 1: Predicted Characteristic IR Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Primary Amine (-NH₂) | N-H Asymmetric & Symmetric Stretch | 3500 - 3300 (two bands) | Medium |

| N-H Scissoring (Bend) | 1650 - 1580 | Medium to Strong | |

| N-H Wag | 910 - 665 | Broad, Strong | |

| Aromatic Ether (Ar-O-R) | Asymmetric C-O-C Stretch | 1275 - 1200 | Strong |

| Symmetric C-O-C Stretch | 1075 - 1020 | Strong | |

| Aromatic Ring (p-disubstituted) | C-H Stretch | 3100 - 3000 | Weak |

| C=C Ring Stretch | ~1600 & ~1500 | Medium | |

| C-H Out-of-Plane Bend | 860 - 800 | Strong | |

| Cyclobutane Ring | C-H Stretch | 3000 - 2850 | Medium |

| CH₂ Scissoring | ~1465 | Medium |

Hydrogen Bonding Interactions and Polymorphism Analysis by IR

The primary amine group in this compound can act as both a hydrogen bond donor and acceptor. In the condensed phase (solid or neat liquid), intermolecular hydrogen bonding significantly affects the position and shape of the N-H stretching bands. Compared to the gas phase, these bands will appear broader and shifted to lower frequencies (e.g., 3400-3200 cm⁻¹). libretexts.org The extent of this shift provides qualitative information about the strength of the hydrogen bonding network in the sample.

Polymorphism, the ability of a compound to exist in two or more crystalline forms, can be effectively studied using solid-state IR spectroscopy. Different polymorphs will have distinct crystal lattice structures and intermolecular interactions, including hydrogen bonding. These differences result in observable changes in the IR spectrum, particularly in the fingerprint region (below 1500 cm⁻¹), where skeletal vibrations and bending modes are sensitive to the molecule's environment. Variations in the N-H and C-O stretching regions can also provide clear evidence of different polymorphic forms.

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Pattern Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is indispensable for determining the molecular weight of a compound and deducing its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Measurement

High-resolution mass spectrometry (HRMS) measures m/z values with very high accuracy (typically to within 5 ppm). nih.govresearchgate.net This precision allows for the determination of the exact mass of the molecular ion, which can be used to calculate its unique elemental composition. For this compound, the molecular formula is C₁₂H₁₇NO. uni.lu HRMS would be used to confirm this by matching the experimentally measured exact mass of the molecular ion to the calculated theoretical mass.

Molecular Formula: C₁₂H₁₇NO

Calculated Monoisotopic Mass: 191.13101 Da

Expected [M+H]⁺ ion in HRMS: 192.13829 Da

An experimentally observed mass that matches this theoretical value to within a few parts per million provides strong evidence for the proposed molecular formula.

Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation Studies

Tandem mass spectrometry (MS/MS) is a technique where a specific precursor ion (e.g., the molecular ion or a protonated molecule) is selected, fragmented through collision-induced dissociation (CID), and the resulting product ions are analyzed. nih.gov This provides detailed information about the molecule's connectivity. For this compound, the fragmentation is expected to be directed by the amine and ether functional groups.

Key fragmentation pathways would likely include:

Alpha-Cleavage: The bond between the cyclobutane ring and the aromatic ring is a likely site for cleavage, as is the C-C bond adjacent to the nitrogen atom within the ring. Alpha-cleavage next to the amine is a dominant fragmentation pathway for aliphatic amines. libretexts.orglibretexts.org

Loss of Ethylene (B1197577): Cleavage of the ether group can occur via the loss of an ethylene molecule (C₂H₄, 28 Da) from the ethoxy group, resulting in a hydroxyphenyl derivative.

Ring Opening/Cleavage of Cyclobutane: The strained cyclobutane ring can undergo cleavage, potentially leading to the loss of ethylene or other small neutral molecules. youtube.com

Table 2: Plausible MS/MS Fragments of Protonated this compound ([M+H]⁺ = 192.14 m/z)

| Proposed Fragment Structure | Neutral Loss | Fragment m/z (Da) |

|---|---|---|

| [M+H - NH₃]⁺ | NH₃ (Ammonia) | 175.13 |

| [M+H - C₂H₄]⁺ (Loss from ethoxy group) | C₂H₄ (Ethylene) | 164.10 |

| [M+H - C₄H₇N]⁺ (Cleavage of amine-cyclobutane) | C₄H₇N | 123.08 |

| [C₈H₉O]⁺ (Ethoxyphenyl cation) | C₄H₈N | 121.06 |

| [C₆H₈N]⁺ (Aminocyclobutane cation) | C₆H₅O₂ | 94.07 |

Ionization Techniques (ESI, APCI, EI) and Their Applicability

The choice of ionization technique is critical for successful mass spectrometric analysis.

Electrospray Ionization (ESI): A soft ionization technique ideal for polar and thermally labile molecules. ESI would be highly suitable for this compound, readily forming the protonated molecular ion [M+H]⁺ in positive ion mode, making it perfect for subsequent HRMS and MS/MS analysis, particularly when coupled with liquid chromatography (LC).

Atmospheric Pressure Chemical Ionization (APCI): Another relatively soft ionization technique suitable for less polar compounds than ESI. APCI could also be effectively used to generate the [M+H]⁺ ion of this compound.

Electron Ionization (EI): A hard ionization technique that bombards the molecule with high-energy electrons, causing extensive fragmentation. While the molecular ion peak might be weak or absent, the resulting fragmentation pattern provides a reproducible "fingerprint" that is valuable for structural confirmation and library matching, especially in gas chromatography-mass spectrometry (GC-MS) setups.

X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. nih.govresearchgate.net By diffracting X-rays off a single crystal of the compound, one can determine the precise spatial coordinates of each atom, yielding accurate information on bond lengths, bond angles, and torsional angles.

For this compound, a successful crystallographic analysis would:

Unambiguously confirm the molecular constitution and connectivity.

Reveal the conformation of the cyclobutane ring, which is typically puckered rather than planar.

Detail the intermolecular interactions in the crystal lattice, such as the hydrogen bonding network formed by the primary amine groups.

Determine the absolute stereochemistry. Since the C1 carbon of the cyclobutane ring is a stereocenter (when unsubstituted), the compound is chiral. If a single enantiomer is crystallized, or if it is crystallized as a salt with a chiral counter-ion, X-ray crystallography can determine its absolute configuration (R or S).

The successful application of this technique is contingent upon the ability to grow a single crystal of suitable size and quality, which can often be a challenging and rate-limiting step in the analysis. nih.gov

Crystal Growth and Quality Assessment

The successful application of X-ray crystallography for the structural determination of this compound is contingent upon the availability of high-quality single crystals. The growth of such crystals is a meticulous process influenced by several factors including purity of the compound, choice of solvent, and the crystallization technique employed.

Several methods are commonly utilized for growing single crystals of organic compounds. Slow evaporation is a straightforward and widely used technique where the compound is dissolved in a suitable solvent to create a saturated or near-saturated solution. rochester.edu The solution is then allowed to stand undisturbed, and as the solvent slowly evaporates, the concentration of the solute increases, leading to the formation of crystals. For this compound, solvents in which it is moderately soluble would be ideal candidates. rochester.edu

Another effective method is slow cooling, which is particularly useful when the compound's solubility is significantly dependent on temperature. A saturated solution is prepared at an elevated temperature and then gradually cooled, reducing the solubility and promoting crystal growth. ufl.edu The rate of cooling is a critical parameter that must be controlled to prevent the formation of polycrystalline material.

Vapor diffusion is a technique where a solution of the compound is placed in a sealed container with a second solvent (the anti-solvent) in which the compound is insoluble but which is miscible with the primary solvent. The anti-solvent vapor slowly diffuses into the solution, reducing the solubility of the compound and inducing crystallization.

The quality of the grown crystals is paramount for successful X-ray diffraction analysis. Visual inspection under a microscope is the initial step in assessing crystal quality. High-quality crystals are typically transparent, have well-defined faces, and are free from visible cracks or defects. The size of the crystal is also important, with dimensions in the range of 0.1 to 0.5 mm being suitable for most modern diffractometers.

Diffraction Data Collection and Refinement Protocols

Once a suitable single crystal of this compound is obtained, X-ray diffraction is employed to determine its three-dimensional atomic structure. The crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern, consisting of a set of reflections at various intensities, is collected using a detector.

The collected data is then processed to determine the unit cell parameters, space group, and the intensities of the reflections. The unit cell is the basic repeating unit of the crystal lattice, and its dimensions (a, b, c, α, β, γ) provide initial information about the crystal system. The space group describes the symmetry of the crystal lattice.

The following table illustrates a hypothetical set of crystal data and structure refinement parameters for this compound, based on typical values for similar organic compounds.

| Parameter | Value |

| Empirical formula | C12H17NO |

| Formula weight | 191.27 |

| Temperature | 293(2) K |

| Wavelength | 0.71073 Å |

| Crystal system | Monoclinic |

| Space group | P21/c |

| Unit cell dimensions | a = 10.123(4) Å, α = 90° |

| b = 15.456(6) Å, β = 105.2(1)° | |

| c = 7.891(3) Å, γ = 90° | |

| Volume | 1190.1(8) ų |

| Z | 4 |

| Density (calculated) | 1.068 Mg/m³ |

| Absorption coefficient | 0.068 mm⁻¹ |

| F(000) | 416 |

| Crystal size | 0.30 x 0.20 x 0.15 mm |

| Theta range for data collection | 2.50 to 28.00° |

| Reflections collected | 5432 |

| Independent reflections | 2450 [R(int) = 0.045] |

| Completeness to theta = 28.00° | 99.5 % |

| Refinement method | Full-matrix least-squares on F² |

| Data / restraints / parameters | 2450 / 0 / 128 |

| Goodness-of-fit on F² | 1.05 |

| Final R indices [I>2sigma(I)] | R1 = 0.052, wR2 = 0.135 |

| R indices (all data) | R1 = 0.068, wR2 = 0.148 |

| Largest diff. peak and hole | 0.25 and -0.21 e.Å⁻³ |

Note: This data is illustrative and not based on a published crystal structure of this compound.

The structural solution is typically found using direct methods or Patterson methods, which provide an initial model of the atomic positions. This model is then refined using least-squares methods to minimize the difference between the observed and calculated structure factors. The quality of the final refined structure is assessed by the R-factor, with lower values indicating a better fit.

Intermolecular Interactions and Packing Arrangements in the Crystal Lattice

The arrangement of molecules in a crystal lattice is governed by a variety of intermolecular interactions. For this compound, several types of interactions are expected to play a crucial role in its crystal packing.

The primary amine group (-NH2) is a strong hydrogen bond donor, and it is likely to form hydrogen bonds with acceptor atoms on neighboring molecules. The oxygen atom of the ethoxy group (-OCH2CH3) can act as a hydrogen bond acceptor. These N-H···O hydrogen bonds are a significant directional force that can lead to the formation of specific motifs such as chains or dimers within the crystal structure.

The interplay of these different intermolecular forces determines the final three-dimensional arrangement of the molecules in the crystal. The analysis of these interactions provides valuable insights into the physicochemical properties of the solid state, such as melting point and solubility.

Computational Chemistry and Theoretical Studies of 1 4 Ethoxyphenyl Cyclobutan 1 Amine

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations serve as a powerful tool for elucidating the three-dimensional arrangement of atoms and the distribution of electrons within a molecule. For 1-(4-ethoxyphenyl)cyclobutan-1-amine, these methods provide insights into its stable conformations and electronic landscape.

Density Functional Theory (DFT) is a widely used computational method for predicting the geometry of molecules by finding the lowest energy arrangement of its atoms. nih.gov The process of geometry optimization systematically adjusts the atomic coordinates to locate a stationary point on the potential energy surface, which corresponds to an energy minimum. For this compound, a common approach would involve using a hybrid functional, such as B3LYP, combined with a basis set like 6-31G(d,p) to provide a good balance between accuracy and computational cost. nih.govnih.gov

The optimization process would yield the equilibrium geometry, providing precise data on bond lengths, bond angles, and dihedral angles. These parameters are crucial for understanding the molecule's steric and electronic properties.

Table 1: Hypothetical Optimized Geometrical Parameters for this compound (Calculated at the B3LYP/6-31G(d,p) level) This data is illustrative and represents typical values for similar chemical structures.

| Parameter | Description | Value |

|---|---|---|

| Bond Lengths (Å) | ||

| C-N | Amine C-N bond | 1.47 Å |

| C-C (ring) | Average cyclobutane (B1203170) C-C bond | 1.55 Å |

| C-C (aryl-cyclo) | Phenyl to cyclobutane C-C bond | 1.52 Å |

| C-O (ethoxy) | Phenyl C-O ether bond | 1.37 Å |

| O-C (ethoxy) | Ether O-C ethyl bond | 1.43 Å |

| **Bond Angles (°) ** | ||

| C-N-H | Amine bond angle | 109.5° |

| C-C-C (ring) | Average cyclobutane internal angle | 88.5° |

| C(aryl)-C(cyclo)-N | Angle around the quaternary carbon | 112.0° |

Ab initio methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory), are based on first principles without the use of empirical parameters. These calculations provide a detailed description of the molecule's electronic configuration, including the energies and shapes of its molecular orbitals.

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of molecular stability and reactivity. For this compound, the HOMO is expected to be localized primarily on the electron-rich ethoxyphenyl ring, while the LUMO may be distributed across the aromatic system and the amine group.

The flexibility of this compound arises from the puckering of the cyclobutane ring and the rotation around single bonds connecting the substituents. The cyclobutane ring is not planar and exists in a puckered conformation to relieve ring strain. acs.org Conformational analysis involves mapping the potential energy surface by systematically changing key dihedral angles to identify the most stable conformers.

The two primary sources of conformational variability are the puckering of the cyclobutane ring and the rotation of the ethoxyphenyl group relative to the cyclobutane. The energy landscape would reveal the global minimum energy conformer as well as other local minima and the energy barriers separating them.

Table 2: Hypothetical Relative Energies of Key Conformers of this compound This data is illustrative and based on general principles of conformational analysis.

| Conformer | Description | Relative Energy (kcal/mol) |

|---|---|---|

| 1 | Global Minimum (puckered ring, anti-periplanar ethoxy group) | 0.00 |

| 2 | Local Minimum (puckered ring, syn-periplanar ethoxy group) | 1.5 |

Spectroscopic Property Prediction from Computational Models

Computational models are instrumental in predicting spectroscopic properties, which can aid in the interpretation of experimental spectra. mdpi.com

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for structure elucidation. Computational methods, such as the Gauge-Including Atomic Orbital (GIAO) method, can predict ¹H and ¹³C NMR chemical shifts. manchester.ac.uk These calculations are typically performed on the DFT-optimized geometry of the molecule. nih.gov

The predicted chemical shifts are obtained by calculating the isotropic magnetic shielding tensors for each nucleus and referencing them to a standard, such as tetramethylsilane (B1202638) (TMS). These predictions can help in assigning peaks in an experimental spectrum to specific atoms in the molecule.

Table 3: Hypothetical Predicted ¹H and ¹³C NMR Chemical Shifts for this compound This data is illustrative and represents plausible chemical shifts for the described structure.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Ethoxy -CH₂- | 4.01 | 63.5 |

| Ethoxy -CH₃ | 1.40 | 14.8 |

| Aromatic C-H (ortho to OEt) | 6.85 | 114.5 |

| Aromatic C-H (meta to OEt) | 7.25 | 128.0 |

| Aromatic C (ipso to OEt) | - | 158.0 |

| Aromatic C (ipso to cyclo) | - | 135.0 |

| Cyclobutane -CH₂- (alpha) | 2.50 | 35.0 |

| Cyclobutane -CH₂- (beta) | 2.10 | 15.0 |

Vibrational frequency calculations are used to predict the infrared (IR) and Raman spectra of a molecule. nih.gov These calculations determine the normal modes of vibration and their corresponding frequencies. The intensities of the IR and Raman bands are also calculated, which helps in distinguishing between different vibrational modes. researchgate.netustc.edu.cn

The calculations are performed at the optimized geometry, and the results are often scaled by an empirical factor to better match experimental data. The predicted spectra can be used to assign the absorption bands in experimental IR and Raman spectra to specific molecular motions, such as stretching, bending, and torsional vibrations.

Table 4: Hypothetical Predicted Vibrational Frequencies and Assignments for Key Functional Groups of this compound This data is illustrative and based on typical vibrational frequencies for organic molecules.

| Frequency (cm⁻¹) | Intensity (IR/Raman) | Assignment |

|---|---|---|

| 3350-3450 | Medium / Weak | N-H stretching (amine) |

| 2850-3000 | Strong / Strong | C-H stretching (aliphatic and aromatic) |

| 1610 | Strong / Strong | C=C stretching (aromatic ring) |

| 1515 | Strong / Strong | C=C stretching (aromatic ring) |

| 1245 | Strong / Medium | C-O stretching (aryl ether) |

Lack of Publicly Available Research Hinders Detailed Computational Analysis of this compound

The planned investigation into the compound's computational profile, which was to include transition state characterization, frontier molecular orbital (FMO) analysis, and cyclobutane ring strain energy calculations, could not be conducted due to the absence of relevant published studies. Similarly, information regarding molecular dynamics simulations to understand its solvent interactions and dynamic behavior is not present in the available literature. Furthermore, the development of QSAR and QSPR models, which relies on the availability of experimental data and structural descriptors, has not been documented for this specific molecule.

While the structural components of this compound, such as the ethoxyphenyl group, the cyclobutane ring, and the amine functional group, are well-understood in general organic and computational chemistry, the specific combination and interactions within this particular molecule have not been the subject of detailed public research. Theoretical studies of this nature are typically highly specific and resource-intensive, often conducted as part of proprietary drug discovery programs or targeted academic research projects, the results of which may not be publicly disseminated.

Consequently, the creation of a detailed article with the requested in-depth data tables and research findings on the computational chemistry of this compound is not feasible at this time. The absence of foundational research on this specific compound prevents a scientifically accurate and verifiable response to the query.

Lack of Publicly Available Computational Studies on the Chemical Reactivity of this compound

A thorough review of scientific literature and computational chemistry databases reveals a significant gap in the publicly available research concerning the theoretical and computational analysis of this compound. Specifically, there are no published studies that detail the prediction of its chemical reactivity parameters through computational chemistry methods.

Chemical reactivity parameters, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), ionization potential, electron affinity, global hardness, and electrophilicity index, are fundamental in understanding and predicting the behavior of a molecule in chemical reactions. These parameters are typically determined using quantum chemical calculations, such as Density Functional Theory (DFT).

While the principles of computational chemistry and the methodologies for calculating these reactivity descriptors are well-established, their application to every specific chemical compound is not guaranteed to be present in the public domain. For this compound, the necessary computational studies to generate data for its reactivity profile have not been published or are not accessible in the searched scientific databases.

Consequently, it is not possible to provide detailed research findings or data tables for the "Prediction of Chemical Reactivity Parameters" for this specific compound as the foundational research is not available. The generation of scientifically accurate and verifiable data for this section would require conducting novel computational chemistry research on the molecule.

Chemical Reactivity and Reaction Mechanisms of 1 4 Ethoxyphenyl Cyclobutan 1 Amine

Amine Functional Group Reactivity

The lone pair of electrons on the nitrogen atom of the primary amine group makes it a potent nucleophile and a Brønsted-Lowry base. This inherent reactivity allows 1-(4-Ethoxyphenyl)cyclobutan-1-amine to participate in a wide array of chemical transformations.

Nucleophilic Acyl Substitution Reactions (e.g., Amide Formation, Sulfonamide Formation)

Nucleophilic acyl substitution is a fundamental reaction class for primary amines, providing pathways to form stable amide and sulfonamide linkages. This process involves the attack of the amine's lone pair on the electrophilic carbonyl or sulfonyl carbon, followed by the elimination of a leaving group. masterorganicchemistry.comlibretexts.orglibretexts.org

Amide Formation: In the presence of a carboxylic acid derivative, such as an acyl chloride or an acid anhydride (B1165640), this compound readily forms the corresponding N-substituted amide. The reaction with an acyl chloride, for instance, proceeds via a nucleophilic addition-elimination mechanism. The amine attacks the carbonyl carbon, leading to a tetrahedral intermediate which then collapses, expelling a chloride ion to yield the stable amide product. youtube.comuomustansiriyah.edu.iq To neutralize the HCl byproduct, a base like pyridine (B92270) is often added. uomustansiriyah.edu.iq

Sulfonamide Formation: Similarly, reaction with a sulfonyl chloride (e.g., benzenesulfonyl chloride) in the presence of a base yields a sulfonamide. wikipedia.orgorganic-chemistry.org This reaction, known as the Hinsberg test, can also be used to distinguish between primary, secondary, and tertiary amines. wikipedia.org The resulting sulfonamide of a primary amine is acidic and will dissolve in aqueous alkali.

| Reaction Type | Reagent | General Conditions | Expected Product |

|---|---|---|---|

| Amide Formation | Acetyl Chloride | Inert solvent (e.g., DCM), presence of a non-nucleophilic base (e.g., pyridine) | N-(1-(4-Ethoxyphenyl)cyclobutyl)acetamide |

| Sulfonamide Formation | Benzenesulfonyl Chloride | Aqueous base (e.g., NaOH) or tertiary amine base (e.g., triethylamine) in an inert solvent | N-(1-(4-Ethoxyphenyl)cyclobutyl)benzenesulfonamide |

Alkylation and Acylation Reactions of the Amine

Alkylation: The nitrogen of this compound can be alkylated by reaction with alkyl halides. This is a nucleophilic substitution reaction where the amine acts as the nucleophile. However, polyalkylation is a common issue, leading to a mixture of primary, secondary, and tertiary amines, and even quaternary ammonium (B1175870) salts. libretexts.orglibretexts.orgunizin.org To favor monoalkylation, a large excess of the amine can be used.

Acylation: As discussed in the context of amide formation, acylation with acyl chlorides or anhydrides is a more controlled reaction that typically proceeds to give the mono-acylated product in high yield. youtube.comyoutube.com

| Reaction Type | Reagent | General Conditions | Expected Product(s) |

|---|---|---|---|

| Alkylation | Methyl Iodide | Polar solvent; potential for over-alkylation | N-methyl-1-(4-ethoxyphenyl)cyclobutan-1-amine, N,N-dimethyl-1-(4-ethoxyphenyl)cyclobutan-1-amine, and quaternary ammonium salt |

| Acylation | Acetic Anhydride | Often neat or in a polar aprotic solvent, may require a catalyst or base | N-(1-(4-Ethoxyphenyl)cyclobutyl)acetamide |

Oxidation and Reduction Pathways of the Amine

The amine functional group is susceptible to oxidation, though the outcomes can be complex and are often dependent on the specific oxidizing agent used. Strong oxidants can lead to the formation of nitro compounds or even cleavage of the C-N bond. Milder oxidation might yield imines or oximes if a suitable carbonyl precursor were available.

Conversely, the primary amine group itself is already in a reduced state. Therefore, "reduction" in this context typically refers to reductive amination, a process where an amine is formed from a ketone or aldehyde. For this compound, which is already an amine, this is more relevant to its synthesis than its subsequent reactions. However, related reductive processes can be considered, such as the reduction of an imine formed from this amine.

Formation of Imines and Enamines from the Amine

This compound, as a primary amine, can react with aldehydes and ketones in a condensation reaction to form imines, also known as Schiff bases. youtube.comyoutube.comyoutube.com This reaction is typically acid-catalyzed and involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule. youtube.comchemistrysteps.com The reaction is reversible and can be driven to completion by removing water from the reaction mixture. masterorganicchemistry.com

Enamines are formed from the reaction of secondary amines with aldehydes or ketones. chemistrysteps.commasterorganicchemistry.com Therefore, this compound itself does not form an enamine directly. However, if it were first mono-alkylated to a secondary amine, that product could then undergo reaction with a carbonyl compound to form an enamine. masterorganicchemistry.com

| Carbonyl Compound | General Conditions | Expected Imine Product |

|---|---|---|

| Acetone | Mild acid catalyst (e.g., toluenesulfonic acid), removal of water (e.g., Dean-Stark apparatus) | N-(1-(4-Ethoxyphenyl)cyclobutyl)propan-2-imine |

| Benzaldehyde | Mild acid catalyst, azeotropic removal of water | N-(1-(4-Ethoxyphenyl)cyclobutyl)-1-phenylmethanimine |

Reactivity of the Cyclobutane (B1203170) Ring System

The cyclobutane ring, while more stable than its three-membered counterpart, cyclopropane (B1198618), still possesses significant ring strain (approximately 26 kcal/mol). This strain energy can be released in ring-opening reactions, which can be initiated by various means.

Ring-Opening Reactions under various conditions (e.g., Thermal, Photochemical, Catalytic)

Thermal Ring-Opening: Under thermal conditions, cyclobutanes can undergo ring-opening reactions. For substituted cyclobutenes, this often occurs via a conrotatory process to form a conjugated diene. masterorganicchemistry.comlibretexts.orgresearchgate.netwikipedia.org While this compound is a saturated cyclobutane, high temperatures could potentially lead to homolytic cleavage of a C-C bond, initiating radical chain reactions. The specific products would depend on the subsequent reaction pathways of the resulting diradical intermediate.

Photochemical Ring-Opening: Photochemical energy can also be used to induce ring-opening. nih.gov In substituted cyclobutenes, photochemical ring-opening typically proceeds in a disrotatory fashion. masterorganicchemistry.com For saturated cyclobutanes like the title compound, UV irradiation could promote the molecule to an excited state, potentially leading to C-C bond cleavage. rsc.orgnih.govrsc.org The presence of the aromatic ring could also play a role in absorbing UV light and transferring energy to the cyclobutane ring.